Scoulerine

Neuroscience Dopamine Receptors Binding Affinity

Scoulerine is a tetrahydroprotoberberine alkaloid with uniquely validated polypharmacology. Unlike generic THB analogs, scoulerine exhibits 82-fold greater dopamine D1 affinity (Ki 22 nM) vs. tetrahydropalmatine, enabling selective D1 over D2 targeting. Against multidrug-resistant P. falciparum (K1CB1), its IC50 of 3.1 µM surpasses co-occurring Corydalis alkaloids. It also inhibits Aurora Kinase B (inducing polyploidy) and BACE1. As a biosynthetic branch-point precursor, scoulerine is an essential SAR reference. Select scoulerine based on quantifiable assay metrics—not class interchangeability.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 6451-72-5
Cat. No. B3433906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScoulerine
CAS6451-72-5
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O
InChIInChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3
InChIKeyKNWVMRVOBAFFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scoulerine (CAS 6451-72-5): A Multitarget Tetrahydroprotoberberine Alkaloid for Oncology, Neuroscience & Infectious Disease Research


Scoulerine (also known as discretamine and aequaline) is a benzylisoquinoline-derived tetrahydroprotoberberine (THB) alkaloid [1]. It is biosynthesized directly from (S)-reticuline via the action of berberine bridge enzyme and serves as a central branch-point precursor to several pharmacologically important alkaloids, including berberine, noscapine, (S)-tetrahydropalmatine, and (S)-stylopine [2]. Scoulerine exhibits a distinctive polypharmacology profile, with demonstrated activity against dopamine receptors, topoisomerase I, aurora kinase B, and BACE1, positioning it as a versatile probe for research in oncology, neurobiology, and infectious disease [1][3].

Why Scoulerine Cannot Be Interchanged with Other Tetrahydroprotoberberine Alkaloids: Evidence of Functional Divergence


While structurally related tetrahydroprotoberberines such as tetrahydropalmatine (THP), canadine, coreximine, and stylopine share a common benzylisoquinoline-derived backbone, they exhibit marked functional divergence in key pharmacological and enzymatic assays. The presence, position, and number of hydroxyl and methoxy substituents on the aromatic rings critically modulate target engagement and biological efficacy, precluding simple generic substitution [1]. For instance, the substitution pattern of scoulerine confers a unique selectivity profile for dopamine D1 over D2 receptors and a distinct rank-order potency in antiplasmodial and antiprotozoal screens relative to its closest analogs [2][3]. Researchers and procurement specialists must therefore select scoulerine based on specific, quantifiable performance metrics in their target assay rather than assuming interchangeability within the THB alkaloid class.

Scoulerine: Quantitative Comparative Evidence for Scientific Selection


Scoulerine Exhibits High-Affinity, Selective Dopamine D1 Receptor Binding vs. Tetrahydropalmatine

Scoulerine binds to the dopamine D1 receptor with a Ki of 22 nM, which is approximately 82-fold higher affinity than the Ki of 1.8 µM reported for tetrahydropalmatine (THP) at the same receptor. This selectivity is further underscored by scoulerine's lower affinity for the D2 receptor (Ki = 214 nM), whereas THP shows a Ki of 388 nM for D2 . This data demonstrates scoulerine's preferential targeting of the D1 receptor subtype, a feature not shared by the commonly referenced analog THP.

Neuroscience Dopamine Receptors Binding Affinity

Scoulerine is the Most Potent Antiplasmodial Agent Among Co-Isolated Corydalis Alkaloids

In a direct comparative study of alkaloids isolated from Corydalis dubia, scoulerine demonstrated superior antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. Scoulerine achieved IC50 values of 5.4 µM and 3.1 µM against the TM4/8.2 and K1CB1 strains, respectively, outperforming the co-isolated alkaloids cheilanthifoline, protopine, and stylopine, which were all less potent or inactive in the same assay [1].

Infectious Disease Malaria Antiplasmodial

Scoulerine's Antiprotozoal Potency is Quantifiably Distinct from Stylopine and Canadine

A comparative evaluation of antiprotozoal activity against the model organism Tetrahymena thermophila revealed a clear potency ranking among tetrahydroprotoberberine alkaloids. The observed activity decreased in the order: stylopine > canadine > scoulerine > tetrahydropalmatine [1]. This ranking confirms that scoulerine occupies a specific, intermediate position within this chemical series, making it a valuable comparator for structure-activity relationship (SAR) studies.

Parasitology Antiprotozoal Tetrahymena

Scoulerine Demonstrates Superior Substrate Activity for Key Biosynthetic Enzymes vs. Tetrahydropalmatine

In enzymatic studies, scoulerine and canadine were identified as the two best substrates for a tetrahydroprotoberberine oxidase. Notably, the enzyme's activity toward tetrahydropalmatine was only 23% of that observed with scoulerine [1]. This significant difference in substrate efficiency highlights scoulerine's unique role as a preferred metabolic intermediate in alkaloid biosynthesis pathways, a property not shared equally by all THB analogs.

Enzymology Biosynthesis Natural Products

Scoulerine: Prioritized Research Applications Based on Quantifiable Differentiation


Dopamine Receptor Pharmacology: D1-Selective Probe Development

Scoulerine should be prioritized as a lead compound or pharmacological tool in studies investigating dopamine D1 receptor function, particularly when D1 selectivity over D2 is desired. Its Ki of 22 nM for D1 represents an 82-fold improvement in affinity compared to tetrahydropalmatine (1.8 µM), making it a superior choice for experiments requiring potent D1 receptor engagement with reduced D2 activity .

Malaria Drug Discovery: Activity Against Multidrug-Resistant Plasmodium falciparum

Researchers developing new antimalarial therapies should select scoulerine for its demonstrated, quantifiable superiority over co-occurring Corydalis alkaloids (cheilanthifoline, protopine, stylopine). Its IC50 of 3.1 µM against the multidrug-resistant K1CB1 strain of P. falciparum provides a validated starting point for medicinal chemistry optimization against resistant malaria .

Structure-Activity Relationship (SAR) Studies of Tetrahydroprotoberberines

Scoulerine is an essential reference compound for SAR campaigns within the THB alkaloid class. Its precisely defined rank-order position in antiprotozoal assays (3rd out of 4 tested) and its 4.3-fold higher efficiency as an enzymatic substrate compared to tetrahydropalmatine provide critical data points for elucidating the pharmacophore and understanding the impact of specific substituent patterns on biological activity [1].

Oncology Research: Targeting Mitotic and Cytokinetic Defects via AURKB

Investigators focused on novel antimitotic strategies should consider scoulerine due to its unique ability to inhibit Aurora Kinase B (AURKB) activity, leading to supernumerary centrosomes and polyploidy. The observation that AURKA is only inhibited at higher concentrations suggests a degree of selectivity for AURKB that may be advantageous in combination therapies where chromosomal passenger protein complex inhibition is desired .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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